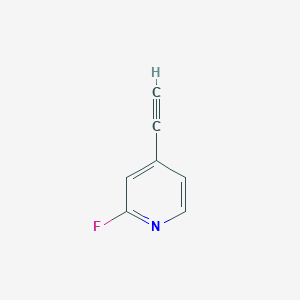

4-Ethynyl-2-fluoropyridine

Descripción

Significance of Fluorinated Pyridines in Synthetic and Medicinal Chemistry

The incorporation of fluorine into organic molecules, particularly into heterocyclic systems like pyridine (B92270), is a well-established strategy in medicinal and agrochemical chemistry. uni-muenster.detandfonline.com The pyridine ring itself is a privileged scaffold, found in a vast number of biologically active compounds and pharmaceuticals. tandfonline.comacs.org When a fluorine atom is introduced, it can profoundly alter the molecule's physicochemical properties. acs.org

Fluorine's high electronegativity (3.98 on the Pauling scale) and small size allow it to replace hydrogen without significant steric impact. acs.orgbenthamscience.com This substitution can lead to several beneficial effects:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by enzymes, thereby increasing its biological half-life. tandfonline.comacs.org

Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity (pKa) of the pyridine nitrogen. This change can be crucial for optimizing a drug candidate's interactions with biological targets or improving its pharmacokinetic profile.

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and potency. benthamscience.com

Improved Bioavailability: Altering the lipophilicity of a molecule by adding fluorine can improve its ability to cross cell membranes, a key factor in bioavailability. tandfonline.combenthamscience.com

Given these advantages, fluorinated pyridines are key components in numerous approved drugs and are considered promising candidates for the development of new therapeutic agents. uni-muenster.deacs.orgrsc.org

Role of Ethynyl (B1212043) Moieties in Organic Synthesis and Functional Material Design

The ethynyl group (–C≡CH), a functional group derived from acetylene, is a cornerstone of modern organic synthesis due to its linear geometry and rich reactivity. wikipedia.org Its terminal alkyne functionality makes it an exceptionally versatile handle for constructing more complex molecular architectures. acs.orgrsc.org

Key reactions involving the ethynyl group include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a powerful method for forming carbon-carbon bonds. jst.go.jp

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole rings. rsc.org

Oxidative Coupling: Reactions like the Glaser or Eglinton coupling can link two terminal alkynes to form diacetylene bridges, which are important in the synthesis of conjugated polymers and macrocycles. jst.go.jp

Beyond its role as a synthetic intermediate, the ethynyl group is integral to the design of functional materials. The rigidity and linearity of the C≡C triple bond are ideal for creating conjugated systems with specific electronic and optical properties, finding use in molecular wires, organic light-emitting diodes (OLEDs), and other advanced materials. jst.go.jp

Unique Synergistic Reactivity of Combined Fluoro and Ethynyl Functionalities on a Pyridine Scaffold

The combination of a fluorine atom and an ethynyl group on a pyridine ring, as seen in 4-ethynyl-2-fluoropyridine, creates a molecule with distinct and complementary reaction sites. The fluorine at the 2-position and the ethynyl group at the 4-position allow for orthogonal chemical transformations.

The fluorine atom, positioned alpha to the ring nitrogen, activates the ring for nucleophilic aromatic substitution (SNAAr) . nih.gov The high electronegativity of fluorine makes it an excellent leaving group in this context, allowing for the introduction of a wide range of nucleophiles (e.g., N-, O-, S-, and C-based) at the 2-position. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

Simultaneously, the terminal alkyne at the 4-position remains available for the array of transformations characteristic of ethynyl groups, such as palladium-catalyzed cross-coupling reactions. jst.go.jp This dual reactivity allows for a modular approach to synthesis. One could first use the ethynyl group to build a larger molecular framework via a Sonogashira coupling and then, in a subsequent step, displace the fluorine atom with a nucleophile to introduce another desired functionality. This stepwise functionalization is a powerful strategy for efficiently generating libraries of complex molecules for drug discovery or materials science research. smolecule.comcymitquimica.com

Overview of Research Trajectories for this compound

Research involving this compound primarily leverages its utility as a versatile building block. Its structural features make it an attractive starting material for the synthesis of highly functionalized pyridine derivatives with potential applications in several key areas:

Medicinal Chemistry: The compound serves as a key intermediate in the synthesis of biologically active molecules. smolecule.comcymitquimica.com Researchers can utilize the ethynyl group to connect the pyridine core to other pharmacophores and then use the fluoro-substituent to either fine-tune the electronic properties or introduce additional groups through SNAAr to optimize structure-activity relationships (SAR). Its derivatives are investigated for a range of therapeutic targets, including kinase inhibitors for oncology and antiviral agents. nih.gov

Materials Science: The rigid, linear nature of the ethynyl group, combined with the electronic properties of the fluoropyridine ring, makes this compound a candidate for the synthesis of novel π-conjugated materials. jst.go.jpsmolecule.com These materials could possess unique optical or electronic properties suitable for applications in organic electronics.

Agrochemicals: Similar to medicinal chemistry, the fluoropyridine scaffold is important in the development of modern pesticides and herbicides. uni-muenster.de The ability to readily functionalize both the 2- and 4-positions of the pyridine ring allows for the systematic development of new agrochemical candidates.

The primary research trajectory for this compound is therefore its application as a foundational component, enabling the efficient and modular construction of more elaborate and functional chemical entities for a variety of scientific and industrial purposes.

Compound Data

Interactive Table of Chemical Properties for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1231192-86-1 |

| Molecular Formula | C₇H₄FN |

| Molecular Weight | 121.11 g/mol |

| MDL Number | MFCD22191415 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-ethynyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBPOVDTQFWVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231192-86-1 | |

| Record name | 4-ethynyl-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 Ethynyl 2 Fluoropyridine and Its Derivatives

Direct Synthetic Routes to the 4-Ethynyl-2-fluoropyridine Core

The construction of the this compound scaffold can be approached through two primary disconnections: the formation of the carbon-carbon triple bond at the C4-position or the introduction of the fluorine atom at the C2-position. This section will explore these direct synthetic routes.

Palladium-Catalyzed Cross-Coupling Methodologies for Ethynylation

The Sonogashira cross-coupling reaction is a powerful and widely employed method for the formation of C(sp²)-C(sp) bonds, making it an ideal choice for the introduction of the ethynyl (B1212043) group onto a pre-functionalized 2-fluoropyridine (B1216828) ring. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The efficiency of the Sonogashira coupling for the synthesis of this compound is highly dependent on the careful optimization of the catalytic system and reaction parameters. Key variables include the choice of palladium precursor, ligands, copper source, base, and solvent.

Research has shown that a variety of palladium sources can be effective, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices. The reaction conditions are often tailored to the specific substrate, particularly the nature of the leaving group at the 4-position of the 2-fluoropyridine (e.g., iodo, bromo, or chloro). For instance, the coupling of 2-amino-3-bromopyridines with terminal alkynes has been optimized using Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, and CuI as the co-catalyst in DMF with Et₃N as the base at 100°C. scirp.org

Microwave-assisted, solvent-free, and copper-free conditions have also been developed, showcasing the versatility of this reaction. In one study, Pd ionanofluids prepared in situ from [PdCl₂(PPh₃)₂] were used to couple 4-bromoanisole (B123540) with phenylacetylene, achieving a 98% yield in 30 minutes at 50°C under microwave irradiation. mdpi.com The choice of base is also critical, with amines such as triethylamine (B128534) (Et₃N) and piperidine (B6355638) being frequently used. scirp.orgorganic-chemistry.org

Table 1: Optimization of Sonogashira Coupling Conditions for Pyridine (B92270) Derivatives

| Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | up to 96 | scirp.org |

| 4-Bromoanisole | [PdCl₂(PPh₃)₂] (2) | - | - (Copper-free) | Et₃N | [C₈mim][NTf₂] (IL) | 50 (MW) | 98 | mdpi.com |

| Aryl Iodides/Bromides | Pd(II) β-oxoiminatophosphane complexes (0.0002-0.1) | - | - (Copper-free) | Piperidine | Solvent-free | rt - 50 | High | organic-chemistry.org |

| Aryl Fluorides | Pd₂dba₃ (3) | - (LiHMDS acts as ligand) | - (Copper-free) | LiHMDS | THF | 110 | up to 99 | organic-chemistry.org |

The choice of ligand plays a crucial role in the outcome of the Sonogashira coupling, influencing catalyst stability, activity, and substrate scope. While traditional phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are widely used, the development of more specialized ligands has expanded the reaction's applicability. scirp.org

Bulky and electron-rich phosphine ligands can enhance the efficiency of the coupling, particularly in copper-free systems. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, offering high stability and activity. mdpi.com For instance, a palladium complex with a caffeine-derived bis-N-heterocyclic carbene ligand has been successfully employed in Sonogashira couplings. mdpi.com

The substrate scope of the Sonogashira reaction is broad, accommodating a wide range of substituted pyridines and terminal alkynes. Electron-withdrawing and electron-donating groups on both coupling partners are generally well-tolerated. scirp.orgorganic-chemistry.org The reactivity of the halide on the pyridine ring typically follows the order I > Br > Cl, which can be exploited for selective couplings. wikipedia.org Recent advancements have even enabled the use of less reactive aryl fluorides as coupling partners, significantly broadening the synthetic utility of this reaction. organic-chemistry.org

Strategies for Introducing the Fluoro Substituent in the Pyridine Ring

The introduction of a fluorine atom at the C2-position of the pyridine ring is a key step in the synthesis of this compound. Two primary strategies are employed for this transformation: direct C-H fluorination and nucleophilic aromatic substitution (SNAr).

Direct C-H fluorination offers an atom-economical approach to installing a fluorine atom. A particularly effective method for the selective fluorination of pyridines at the C2-position utilizes silver(II) fluoride (B91410) (AgF₂). nih.govresearchgate.net This method is notable for its mild reaction conditions and high regioselectivity.

The reaction typically proceeds at ambient temperature and is complete within an hour, using commercially available AgF₂. nih.gov The proposed mechanism involves the coordination of AgF₂ to the pyridine nitrogen, which increases the electrophilicity of the C2-position and facilitates the fluorination process. rsc.org This technique is compatible with a variety of functional groups and has been successfully applied to the synthesis of fluorinated derivatives of medicinally important compounds. nih.govresearchgate.net

Table 2: Silver(II) Fluoride Mediated C-H Fluorination of Pyridines

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Various Pyridines and Diazines | AgF₂ | MeCN | Ambient | 1 | Good to Excellent | nih.gov |

| 2-Phenylpyridine | AgF₂ | MeCN | Ambient | - | 88 | rsc.org |

| 3-Substituted Pyridines (halo, alkoxy, cyano, CF₃) | AgF₂ | - | - | - | Selective for C2-fluorination | acs.org |

Nucleophilic aromatic substitution (SNAr) is a classical and reliable method for introducing a fluorine atom onto an aromatic ring. In this approach, a leaving group, typically a chloride or a nitro group, at the C2-position of the pyridine ring is displaced by a fluoride anion.

The choice of fluoride source is crucial for the success of the SNAr reaction. While alkali metal fluorides like KF and CsF are commonly used, their low solubility and the high lattice energy can necessitate harsh reaction conditions. nih.gov To overcome these limitations, phase-transfer catalysts or more soluble fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) are often employed. The use of anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF) has been shown to be highly effective for SNAr fluorinations at room temperature. nih.gov

The reactivity of the leaving group is a key factor, with nitro groups generally being more readily displaced than halogens. The reaction is also facilitated by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the intermediate Meisenheimer complex.

Table 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

| Substrate | Leaving Group | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Chloropicolinates | Cl | KF/Bu₄NCl | - | >130 | Moderate | nih.gov |

| Chloropicolinates | Cl | Anhydrous R₄NF (in situ) | - | Room Temperature | Nearly Quantitative | nih.gov |

| 2-Chloroquinoline | Cl | Me₄NF•t-AmylOH | DMSO | 80 | High | nih.gov |

| Pyridines with Trimethylammonium groups | -NMe₃⁺ | TBAF | DMF | 90 | - | researchgate.net |

Regioselective Synthesis via Precursors and Rearrangements

The precise control of substituent placement on the pyridine ring is a paramount challenge in heterocyclic chemistry. Regioselective strategies often employ carefully designed precursors that undergo controlled rearrangements or cascade reactions to yield the desired isomer with high fidelity.

Pathways Involving 2-Fluoroallylic Alcohols and Cascade Reactions

While specific literature detailing the direct synthesis of this compound from 2-fluoroallylic alcohols via cascade reactions is not extensively available, analogous cascade reactions for the synthesis of functionalized N-heterocycles provide a conceptual framework. Cascade reactions, or tandem or domino reactions, are highly efficient processes that involve two or more sequential transformations in a single pot, thereby minimizing waste and simplifying purification. These reactions often proceed through intermediates that are difficult to isolate but can be effectively trapped in situ to construct complex molecular architectures. researchgate.net

For instance, cascade reactions involving aza-Prins cyclizations have been utilized to access novel fused tetracyclic heterocycles. wm.edu Such strategies often rely on the generation of a reactive intermediate, such as an iminium ion, which then participates in a series of bond-forming events. Similarly, fused N-heterocyles with contiguous stereogenic centers have been accessed through asymmetric catalytic cascade reactions of tertiary enamides. nih.gov The development of a cascade reaction for this compound would likely involve the generation of a fluorinated pyridine precursor from a 2-fluoroallylic alcohol, followed by the introduction or unmasking of the ethynyl group at the C4-position. The regioselectivity would be dictated by the inherent reactivity of the intermediates and the reaction conditions employed.

Enantioselective Synthesis of Chiral this compound Analogs

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of powerful asymmetric synthetic methods. Chiral pyridine derivatives are important structural motifs in a wide array of biologically active molecules. chim.it

Biocatalytic Approaches and Asymmetric Catalysis for Stereocontrol

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. While specific biocatalytic methods for chiral this compound analogs are not yet widely reported, related chemoenzymatic approaches for the synthesis of chiral pyridine-based α-fluorinated secondary alcohols have been successfully developed. nih.govnih.gov These methods often utilize alcohol dehydrogenases for the enantioselective reduction of a prochiral ketone precursor.

Another promising biocatalytic strategy is desymmetrization, where a prochiral or meso compound is selectively transformed into a chiral product. Lipase-catalyzed desymmetrization has been effectively used in the synthesis of valuable chiral synthons. mdpi.com For instance, the enantioselective desymmetrization of meso-1,2-diols catalyzed by pyridine-N-oxides has been reported to produce monoesters with high enantiomeric excess. nih.gov The application of such a strategy to a suitably substituted pyridine precursor could provide access to chiral this compound analogs.

In the realm of asymmetric catalysis, significant progress has been made in the synthesis of chiral pyridines. chim.it Copper-catalyzed asymmetric reactions have proven particularly effective. For example, a chiral copper hydride complex can catalyze the C-C bond-forming dearomatization of pyridines, providing a rare example of highly enantioselective catalytic 1,4-dearomatization. nih.gov Furthermore, copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents affords chiral pyridines with excellent enantioselectivity. nih.gov These catalytic systems often rely on chiral ligands to control the stereochemical outcome of the reaction. The development of a catalytic asymmetric method for this compound would likely involve the use of a chiral catalyst to control the addition of a substituent to a prochiral pyridine derivative.

Preparation of Functionalized this compound Building Blocks

The ethynyl group of this compound serves as a versatile handle for further functionalization, enabling its incorporation into larger and more complex molecular structures.

Synthesis of Derivatives for Conjugation and Ligand Scaffolds

The terminal alkyne functionality of this compound is particularly well-suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage between the ethynylpyridine and an azide-functionalized molecule. This strategy has been widely employed in bioconjugation to attach fluorescent probes, drugs, or other biomolecules to target structures. dergipark.org.tr The functionalization of ethynyl oxazoles for click chemistry applications highlights the potential for similar strategies with ethynylpyridines. chemrxiv.org Post-functionalization of organometallic complexes via click reactions has also been demonstrated, showcasing the versatility of this approach. nih.gov

In addition to conjugation, the pyridine nitrogen and the alkyne moiety of this compound make it an attractive scaffold for the design of novel ligands in coordination chemistry. Pyridine-containing ligands are ubiquitous in transition metal catalysis. wikipedia.orgjscimedcentral.com The electronic properties of the pyridine ring can be tuned by the fluorine and ethynyl substituents, which in turn can influence the catalytic activity and selectivity of the corresponding metal complexes. The alkyne can also directly participate in coordination to a metal center, as has been observed in complexes with a pyridine-based ditopic ligand containing an alkyne linker. acs.org The synthesis of functionalized this compound derivatives allows for the creation of tailored ligands for a variety of catalytic applications and the construction of novel metal-organic frameworks. beilstein-journals.org

Below is a table summarizing the types of functionalized this compound derivatives and their potential applications.

| Derivative Type | Functional Group | Potential Application |

| Bioconjugation Precursor | Azide-reactive alkyne | Attachment to biomolecules via click chemistry |

| Ligand Scaffold | Pyridine-alkyne | Formation of transition metal complexes for catalysis |

| Fluorophore Precursor | Ethynyl group for Sonogashira coupling | Synthesis of fluorescent materials |

| Material Science Building Block | Rigid pyridine-alkyne structure | Construction of metal-organic frameworks |

Mechanistic Investigations and Reactivity Profiles of 4 Ethynyl 2 Fluoropyridine

Elucidation of Reaction Mechanisms Involving the Ethynyl (B1212043) Group

The ethynyl substituent at the C4 position of the pyridine (B92270) ring is a versatile functional group that participates in a variety of cycloaddition reactions. These transformations are fundamental for constructing more complex molecular architectures, particularly heterocyclic systems.

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. organic-chemistry.orgwikipedia.org The azide-alkyne cycloaddition is a cornerstone of click chemistry, and the ethynyl group of 4-Ethynyl-2-fluoropyridine serves as a competent reaction partner in these transformations to form stable triazole rings. organic-chemistry.org

The classic Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne typically requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org Catalytic and strain-promoted variants have been developed to overcome these limitations, enhancing reaction rates and providing strict regiochemical control.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most prevalent version of the click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction proceeds at room temperature and selectively yields the 1,4-disubstituted triazole isomer. nih.gov The mechanism involves the formation of a copper(I) acetylide intermediate from this compound. aatbio.comorganic-chemistry.org This intermediate then reacts with an organic azide through a series of organometallic steps, culminating in the formation of the triazole ring and regeneration of the copper(I) catalyst. nih.govaatbio.com The pyridine nitrogen in the substrate itself can influence the catalytic cycle, as pyridine derivatives are known to act as ligands that accelerate CuAAC reactions. organic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in biological applications, strain-promoted cycloadditions were developed. wikipedia.org In this approach, the ethynyl group of this compound would react with a strained cyclooctyne derivative. The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing the cycloaddition to proceed rapidly at physiological temperatures without the need for a metal catalyst. wikipedia.org The mechanism is a concerted [3+2] cycloaddition. wikipedia.org

| Reaction Type | Catalyst/Promoter | Key Mechanistic Feature | Product Regioselectivity | Typical Conditions |

| CuAAC | Copper(I) salts (e.g., CuI, CuSO₄/ascorbate) | Formation of a copper-acetylide intermediate nih.govaatbio.com | Exclusively 1,4-disubstituted triazole nih.gov | Aqueous or organic solvents, room temperature organic-chemistry.org |

| SPAAC | Ring strain (e.g., in cyclooctynes) | Concerted [3+2] cycloaddition driven by strain release wikipedia.org | Mixture of regioisomers (if alkyne is asymmetric) | Physiological conditions, no exogenous catalyst wikipedia.org |

The ethynyl group of this compound can also function as a dienophile in [4+2]-cycloaddition reactions, analogous to the Diels-Alder reaction, to form six-membered rings. researchgate.net While thermal cycloadditions with unactivated alkynes can require harsh conditions, transition-metal catalysts can facilitate these transformations under significantly milder temperatures. williams.edunih.gov

Metals such as nickel, rhodium, and iridium are known to catalyze intramolecular [4+2] cycloadditions of dienynes. williams.edunih.gov The proposed mechanism for these reactions does not typically involve a concerted pericyclic pathway. Instead, it proceeds through a multistep sequence involving the transition metal. A plausible pathway begins with the coordination of the diene and the alkyne (from a suitable dienyne precursor derived from this compound) to the metal center. This is followed by an oxidative cyclization to form a metallacyclopentene or a related intermediate. Subsequent reductive elimination then furnishes the final six-membered ring product and regenerates the active catalyst. williams.edusemanticscholar.org These catalyzed processes often exhibit high stereoselectivity, conserving the stereochemistry of the diene component. williams.edu

Exploration of Fluorine Reactivity and Carbon-Fluorine Bond Transformations

The fluorine atom at the C2 position of the pyridine ring is a key site for reactivity, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions for such transformations.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines. nih.govnih.gov The fluorine atom in 2-fluoropyridines is an excellent leaving group in these reactions, often displaying higher reactivity than other halogens. The reaction involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the displacement of the fluoride (B91410) ion. nih.govyoutube.com

The classical mechanism proceeds in a two-step addition-elimination sequence. The nucleophile first attacks the carbon bearing the fluorine, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net Aromaticity is then restored in the second step by the expulsion of the fluoride leaving group. youtube.com However, recent studies suggest that many SNAr reactions, particularly with less-activated substrates, may proceed through a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single transition state. nih.govnih.govacs.org

| Nucleophile Type | Example | Product |

| O-Nucleophiles | Alcohols, Phenols | 2-Alkoxy/Aryloxypyridines |

| N-Nucleophiles | Amines, Amides, N-heterocycles | 2-Amino/Amido/Heterocyclylpyridines |

| S-Nucleophiles | Thiols | 2-Thioetherpyridines |

| C-Nucleophiles | Cyanide, Nitrile Anions researchgate.net | 2-Cyanopyridines, 2-Alkylpyridines researchgate.net |

This table represents the general scope of nucleophiles used in SNAr reactions with 2-fluoropyridines. nih.gov

The regioselectivity of SNAr reactions on the pyridine ring is dictated by electronic factors. Nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen atom). stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the anionic Meisenheimer intermediate through resonance. stackexchange.com When the nucleophile attacks at the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com Such stabilization is not possible for attack at the C3 position.

While many SNAr reactions proceed under thermal conditions, catalytic methods can enhance reaction rates and broaden the substrate scope. acsgcipr.org

Base Catalysis: Organic superbases, such as t-Bu-P4, can catalyze SNAr reactions by deprotonating the incoming nucleophile, thereby increasing its nucleophilicity. nih.govacs.org The catalytic cycle involves deprotonation of the nucleophile, substitution on the fluoroarene, and regeneration of the base. nih.govacs.org

Lewis Acid Catalysis: Lewis acids can catalyze SNAr reactions on nitrogen heterocycles by coordinating to the pyridine nitrogen. acsgcipr.org This coordination increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. acsgcipr.org

Metal Complexation: Transition metal complexes can activate the aromatic ring towards SNAr by withdrawing electron density through π-complexation. acsgcipr.org

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. However, palladium-catalyzed cross-coupling reactions have emerged as powerful methods for C–F bond functionalization, particularly in electron-deficient aromatic systems like fluoropyridines. mdpi.commdpi.commdpi.com

These reactions enable the formation of new carbon-carbon bonds at the C2 position. The generally accepted catalytic cycle for reactions like the Suzuki-Miyaura coupling involves three key steps: youtube.comnih.gov

Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition into the C–F bond of this compound. This is often the rate-limiting step and results in the formation of a palladium(II) intermediate. mdpi.comyoutube.com The choice of ligand on the palladium catalyst is critical for facilitating this challenging step. nih.govnih.gov

Transmetalation: The organopalladium(II) intermediate reacts with a second organometallic reagent (e.g., an organoboron compound in Suzuki coupling). The organic group from this reagent is transferred to the palladium center, displacing the fluoride. youtube.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final C-C coupled product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

| Coupling Reaction | Organometallic Reagent | Bond Formed |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) nih.gov | C(sp²)–C(sp²) / C(sp²)–C(sp³) |

| Negishi | Organozinc compounds nih.gov | C(sp²)–C(sp²) / C(sp²)–C(sp³) |

| Kumada | Organomagnesium compounds (Grignard reagents) nih.gov | C(sp²)–C(sp²) / C(sp²)–C(sp³) |

| Stille | Organotin compounds | C(sp²)–C(sp²) / C(sp²)–C(sp³) |

This table illustrates potential palladium-catalyzed cross-coupling reactions applicable to the C-F bond of this compound.

Reactivity of Fluorovinylidene and Fluoroalkynyl Intermediates

Currently, there is a lack of specific experimental or theoretical studies in the published literature detailing the formation and reactivity of fluorovinylidene and fluoroalkynyl intermediates directly from this compound. However, the reactivity of terminal alkynes in the presence of strong bases is a well-established area of organic chemistry, and inferences can be drawn from the behavior of analogous systems.

The reaction of a terminal alkyne, such as the ethynyl group in this compound, with a strong base can lead to deprotonation to form a lithium acetylide. Under certain conditions, particularly with excess strong base or upon thermal or photochemical activation, further reactions can be initiated. One potential pathway involves the isomerization of the acetylide to a vinylidene intermediate.

For this compound, this would hypothetically involve the formation of a fluoro-pyridyl-substituted vinylidene. Such intermediates are typically highly reactive and short-lived, readily undergoing a variety of transformations including:

Insertion reactions: Vinylidenes are known to insert into C-H, O-H, and N-H bonds.

Cyclization reactions: Intramolecular cyclization pathways may be available depending on the substrate.

Dimerization or polymerization: In the absence of other reaction partners, these reactive species can self-react.

The presence of the fluorine atom on the pyridine ring would be expected to influence the stability and reactivity of these intermediates through its inductive electron-withdrawing effects.

Similarly, the formation of a fluoroalkynyl intermediate would likely arise from the reaction of a lithiated pyridine species with an electrophilic alkyne source, though this is less directly relevant to the reactivity of this compound itself. The reactivity of such an intermediate would be characterized by the electrophilic nature of the alkyne, making it susceptible to nucleophilic attack.

While direct evidence is absent for this compound, the exploration of these potential reactive intermediates remains a subject of interest for understanding the full reactivity profile of this molecule.

Ortholithiation and Related Organometallic Reactions of Fluoropyridines

The ortholithiation of fluoropyridines, a process involving the deprotonation of the carbon atom adjacent to the fluorine substituent by a strong base, has been the subject of detailed mechanistic and kinetic investigations. These studies provide a framework for understanding the potential behavior of this compound in the presence of organolithium reagents.

Kinetic and Mechanistic Studies of Metalation Processes

Kinetic and mechanistic studies on the lithium diisopropylamide (LDA)-mediated ortholithiation of 2-fluoropyridine (B1216828) in tetrahydrofuran (THF) at -78 °C have revealed a complex reaction network. nih.govrsc.org These studies, combining spectroscopic methods and computational analysis, have shown that the metalation process is not a simple acid-base reaction but is instead governed by the aggregation state of the organolithium reagent. nih.govrsc.org

Rate studies indicate that the reaction can proceed through multiple parallel pathways, including a substrate-assisted deaggregation of the LDA dimer and a novel pathway involving LDA tetramers. nih.govrsc.org Isotope effect studies have confirmed that the proton transfer step occurs after the rate-limiting deaggregation of the LDA aggregates. nih.govrsc.org

The following table summarizes the proposed pathways for the uncatalyzed ortholithiation of 2-fluoropyridine with LDA:

| Pathway | Reactants | Key Intermediate | Rate-Limiting Step |

| Dimer-based | 2-Fluoropyridine, (LDA)₂ | Substrate-LDA dimer complex | Deaggregation of the dimer |

| Tetramer-based | 2-Fluoropyridine, (LDA)₄ | Substrate-LDA tetramer complex | Deaggregation of the tetramer |

These findings highlight that the kinetics of ortholithiation are not solely dependent on the concentration of the reactants but are intricately linked to the solution structure of the organolithium base.

Role of Aggregation and Autocatalysis in Organolithium Chemistry

A key feature of the ortholithiation of 2-fluoropyridine is the phenomenon of autocatalysis, where the product of the reaction, 2-lithio-3-fluoropyridine, accelerates the rate of its own formation. nih.govrsc.org This autocatalytic behavior is attributed to the formation of mixed aggregates between the LDA and the aryllithium product. nih.govrsc.org

Specifically, the formation of 2:2 LDA-aryllithium mixed tetramers is proposed to catalyze the deaggregation of the less reactive LDA dimers, thereby opening up a more efficient reaction pathway. nih.govrsc.org This leads to a sigmoidal kinetic profile, characteristic of autocatalytic reactions.

Furthermore, the ortholithiation of 2-fluoropyridine is exquisitely sensitive to the presence of lithium chloride (LiCl). nih.govrsc.org Even trace amounts of LiCl can significantly accelerate the reaction rate. nih.govrsc.org This catalysis is understood to proceed through the formation of LDA-LiCl mixed aggregates, which facilitate the formation of the more reactive LDA monomer. nih.govrsc.org The monomer-based pathway then becomes the dominant route for lithiation.

The table below outlines the key aspects of catalysis in the ortholithiation of 2-fluoropyridine:

| Catalyst | Proposed Mechanism | Effect on Reaction Rate |

| Aryllithium product | Formation of LDA-aryllithium mixed tetramers, catalyzing LDA deaggregation | Significant acceleration (Autocatalysis) |

| Lithium Chloride (LiCl) | Formation of LDA-LiCl mixed aggregates, promoting LDA monomer formation | Dramatic acceleration |

These detailed mechanistic insights into the ortholithiation of 2-fluoropyridine provide a crucial foundation for predicting and controlling the reactivity of more complex substrates like this compound. The interplay between aggregation, deaggregation, and the formation of mixed-aggregate species is paramount in dictating the outcome of these organometallic transformations.

Applications in Advanced Chemical Synthesis and Methodology Development

4-Ethynyl-2-fluoropyridine as a Precursor for Complex Heterocyclic Architectures

The dual functionality of this compound makes it a promising candidate for the synthesis of complex heterocyclic structures. The ethynyl (B1212043) group can act as a linchpin in building molecular complexity, while the 2-fluoro substituent can be displaced to introduce further diversity or facilitate cyclization events.

Integration into Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs) and cascade sequences are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation. The reactive nature of the ethynyl and 2-fluoropyridine (B1216828) moieties suggests that this compound could be a valuable substrate for such processes. However, a thorough search of scientific databases and chemical literature did not yield specific examples or detailed research findings where this compound has been integrated into multicomponent or cascade reactions to produce complex heterocyclic architectures. Research in this area tends to focus on the synthesis of fluorinated pyridine (B92270) rings rather than the subsequent use of specific pre-functionalized building blocks like this compound in complex reaction sequences.

Formation of Bicyclic and Polycyclic Pyridine-Containing Systems

Development of Novel Catalysts and Reagents Utilizing this compound Scaffolds

The pyridine nucleus is a common structural motif in ligands for metal catalysis and in the design of organocatalysts. The specific electronic properties and functional handles of this compound could allow for its development into novel catalysts and reagents.

Ligand Design for Transition-Metal Catalysis

The nitrogen atom of the pyridine ring is a classic coordination site for transition metals. The ethynyl group on the this compound scaffold can be used to append the pyridine unit to larger molecular frameworks or to act as a secondary binding site itself. While related compounds such as 4-ethynylpyridine (B1298661) (lacking the fluorine substituent) have been successfully used as bridging ligands in rhodium/rhenium metal complexes, specific research detailing the design, synthesis, and application of ligands derived from this compound for transition-metal catalysis could not be located in the conducted literature search. researchgate.net The electron-withdrawing nature of the fluorine atom would modulate the basicity and coordination properties of the pyridine nitrogen, making it an interesting but as-yet undocumented component for catalyst design.

Organocatalytic Applications

Organocatalysts often rely on specific functional groups to activate substrates and control stereochemistry. The pyridine moiety can act as a basic site, and the ethynyl group offers a point of attachment for chiral auxiliaries or other catalytically active groups. A comprehensive search for organocatalytic applications of this compound, either as a catalyst itself or as a scaffold for the synthesis of more complex organocatalysts, did not yield any specific research findings. While the field of organocatalysis is vast, the utilization of this particular fluorinated pyridine building block appears to be an unexplored area.

Frontiers in Medicinal Chemistry and Chemical Biology with 4 Ethynyl 2 Fluoropyridine Analogs

Design and Synthesis of Bioactive 4-Ethynyl-2-fluoropyridine Derivatives

The unique electronic properties of the this compound scaffold, characterized by the electron-withdrawing nature of the fluorine atom and the pyridine (B92270) nitrogen, combined with the reactive handle of the ethynyl (B1212043) group, make it an attractive starting point for the design of novel bioactive molecules.

Strategies for Modulating Biological Activity and Selectivity

The biological activity and selectivity of this compound analogs can be finely tuned through systematic structural modifications. The pyridine ring itself is a common feature in a wide array of biologically active compounds, known for its ability to engage in hydrogen bonding and pi-stacking interactions within protein binding sites. nih.gov The introduction of a fluorine atom can significantly alter the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For instance, in a study on di(arylamino)pyridine derivatives as HIV non-nucleoside reverse transcriptase inhibitors, the presence of a fluorine atom was shown to enhance in vitro anti-HIV activity against both wild-type and drug-resistant viral strains. nih.gov

Furthermore, the ethynyl group at the 4-position serves as a key structural motif and a versatile synthetic handle. It can act as a rigid linker to orient other functional groups or can be further elaborated through various chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the straightforward introduction of diverse substituents, enabling the exploration of a broad chemical space to optimize biological activity. For example, in the design of carbonic anhydrase inhibitors, 4-substituted pyridine-3-sulfonamides were modified using click chemistry to introduce triazole-containing side chains, which influenced their inhibitory potency and selectivity against different isoforms of the enzyme. mdpi.com

Radiopharmaceutical Development and Molecular Imaging Probes

The development of radiolabeled molecules for positron emission tomography (PET) imaging is a critical area of research for non-invasive diagnosis and monitoring of diseases. The this compound scaffold is particularly well-suited for the development of PET radiotracers due to the presence of a fluorine atom, which allows for labeling with the positron-emitting isotope fluorine-18 (B77423) ([18F]), and the ethynyl group, which facilitates conjugation to biomolecules.

[18F]-Labeling Strategies for this compound Conjugates

The incorporation of fluorine-18 into aromatic systems, such as the pyridine ring, is a well-established strategy in radiochemistry. Specifically, nucleophilic heteroaromatic substitution reactions on activated pyridine rings can be employed for efficient [18F]-fluorination. For example, acetylene-bearing 2-[18F]fluoropyridines have been synthesized from their corresponding 2-trimethylammoniumpyridinyl precursors. nih.gov This method allows for the late-stage introduction of the radioisotope, which is advantageous given the short half-life of fluorine-18 (approximately 110 minutes).

The presence of the ethynyl group at the 4-position of the 2-[18F]fluoropyridine core provides a "prosthetic group" that can be readily attached to a targeting vector, such as a peptide or a small molecule, that has been modified with an azide (B81097) group. This modular approach allows for the development of a wide range of PET tracers by simply changing the targeting moiety.

Application of Click Chemistry in Radiotracer Synthesis and Pretargeting

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and bioorthogonal ligation method that has found widespread use in the synthesis of radiotracers. The reaction between an alkyne-functionalized radiolabeled prosthetic group, such as [18F]-4-ethynyl-2-fluoropyridine, and an azide-modified targeting biomolecule proceeds rapidly and under mild conditions, making it ideal for working with short-lived radioisotopes.

This strategy has been successfully applied in the development of PET imaging agents. For instance, acetylene-bearing 2-[18F]fluoropyridines were conjugated to azide-modified bombesin (B8815690) analogues to create PET ligands for imaging the gastrin-releasing peptide receptor, which is overexpressed in certain cancers. nih.gov The resulting [18F]-labeled peptides could then be used to visualize tumors in preclinical models.

The high efficiency and specificity of click chemistry also open up possibilities for pretargeting strategies. In this approach, a non-radiolabeled, azide-modified targeting vector is first administered and allowed to accumulate at the target site and clear from non-target tissues. Subsequently, a smaller, rapidly clearing radiolabeled alkyne, such as [18F]-4-ethynyl-2-fluoropyridine, is administered. The click reaction then occurs in vivo at the target site, leading to a high target-to-background signal.

Mechanistic Insights into Biological Target Interaction

Understanding how this compound analogs interact with their biological targets at a molecular level is crucial for rational drug design. This involves detailed studies of enzyme inhibition and receptor binding to elucidate the key interactions that drive biological activity.

Enzyme Inhibition and Receptor Binding Studies

The 2-fluoropyridine (B1216828) moiety can play a significant role in the binding of a molecule to its target protein. The fluorine atom can participate in favorable interactions, such as hydrogen bonds with backbone amides or electrostatic interactions with positively charged residues in the binding pocket. Moreover, the replacement of a hydrogen atom with fluorine can alter the pKa of the pyridine nitrogen, influencing its protonation state and ability to act as a hydrogen bond acceptor at physiological pH.

Studies on various pyridine-based inhibitors have provided insights into their binding modes. For example, molecular docking studies of pyridine derivatives as cholinesterase inhibitors have shown that the pyridine ring can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Similarly, in the context of receptor binding, novel fluorinated xanthine (B1682287) derivatives containing a 2-fluoropyridine moiety have been synthesized and shown to have high affinity for the adenosine (B11128) A2B receptor. nih.gov

The 4-ethynyl group can also contribute to binding affinity through various non-covalent interactions, including hydrophobic interactions and interactions with aromatic residues. Furthermore, in certain cases, the ethynyl group can act as a covalent warhead, forming an irreversible bond with a nucleophilic residue in the active site of an enzyme, leading to potent and long-lasting inhibition.

The combination of the 2-fluoro and 4-ethynyl groups on the pyridine scaffold thus offers a rich platform for designing molecules with tailored interactions with their biological targets. Detailed kinetic studies of enzyme inhibition and competition binding assays for receptor affinity, coupled with computational modeling and structural biology, are essential for elucidating the precise molecular mechanisms of action of these promising compounds.

Analysis of Structure-Activity Relationships (SAR)

The potent anti-HIV activity of this compound analogs, particularly the nucleoside reverse transcriptase inhibitor (NRTI) 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), is deeply rooted in the specific contributions of its key chemical moieties. researchgate.netnih.gov A combination of structural, computational, and biochemical analyses reveals a synergistic relationship between the 4′-ethynyl group on the sugar ring and the 2-fluoro group on the adenine (B156593) base, which together confer high efficacy and a favorable resistance profile. researchgate.netnih.gov

The 4′-ethynyl substitution plays a critical role in the molecule's mechanism of action. nih.gov Nuclear magnetic resonance (NMR) studies have demonstrated that the 4′-ethynyl group helps to stabilize the sugar ring in a C2′-exo/C3′-endo (north) conformation. researchgate.net This conformational preference is correlated with a higher efficiency of incorporation into the nascent DNA strand by HIV reverse transcriptase (RT). researchgate.net Once incorporated, EFdA acts as a "translocation-defective RT inhibitor," meaning it dramatically slows down the movement of the enzyme along the nucleic acid template, effectively acting as a chain terminator despite retaining a 3′-OH group. nih.govnih.gov Furthermore, the 4′-ethynyl group contributes to resistance against degradation by adenosine deaminase (ADA) through steric interactions within the enzyme's active site. researchgate.net Structural analysis suggests the ethynyl group may clash with the sulfur and ε-carbon atoms of Met155 in ADA, hindering the deamination process that inactivates many other adenosine analogs. researchgate.net

While the 4′-ethynyl group provides steric hindrance, the 2-fluoro substitution is the primary determinant for the compound's decreased susceptibility to ADA. researchgate.netresearchgate.net The highly electronegative fluorine atom at the 2-position of the adenine base significantly alters the pKa of the N1 position. researchgate.netresearchgate.net This change creates a high energy barrier for the N1 protonation step, which is essential for the hydrolytic deamination reaction catalyzed by ADA. researchgate.net This resistance to deamination greatly increases the intracellular half-life of the molecule, allowing for more efficient conversion to its active triphosphate form and sustained antiviral pressure. researchgate.netasm.org The combination of these structural features results in EFdA's remarkable potency against both wild-type and drug-resistant HIV strains. nih.govresearchgate.net

| Structural Feature | Biochemical Effect | Pharmacological Consequence | Reference |

|---|---|---|---|

| 4′-Ethynyl Group | Stabilizes sugar pucker in the "north" conformation; Steric hindrance in the ADA active site. | Enhances incorporation by HIV-RT; Contributes to resistance against deamination. | researchgate.net |

| 2-Fluoro Group | Lowers the pKa of the adenine N1 position, inhibiting protonation. | Primary determinant of resistance to adenosine deaminase (ADA), increasing intracellular half-life. | researchgate.netresearchgate.net |

| 3′-Hydroxyl Group | Mimics natural deoxynucleosides. | Enhances phosphorylation by cellular kinases to the active triphosphate form. | nih.gov |

Applications in Drug Discovery beyond HIV-1 (General Therapeutic Areas for Fluorinated Pyridines)

The strategic incorporation of fluorine into pyridine-based scaffolds is a widely employed strategy in medicinal chemistry to enhance pharmacological properties, leading to applications across a broad spectrum of diseases beyond viral infections. rsc.orgarizonacancercenter.org Fluorination can improve metabolic stability, receptor binding affinity, and blood-brain barrier permeability, making fluorinated pyridines valuable core structures in modern drug discovery. nih.govresearchgate.net

Oncology: Fluorinated pyridine derivatives are prominent in the development of anticancer agents. rsc.orgnih.gov The inclusion of fluorine or trifluoromethyl groups can play a major role in the efficacy of these compounds. mdpi.com For instance, several approved cancer therapeutics incorporate a fluorinated pyridine ring. Belzutifan, a hypoxia-inducible factor-2α inhibitor, is used to treat cancers associated with von Hippel-Lindau disease. mdpi.com Sotorasib contains a fluoropyridine moiety and functions as a KRAS G12C inhibitor for treating non-small cell lung cancer. mdpi.com The development of metallodrugs for cancer treatment has also utilized fluorinated pyridine ligands to improve the pharmacological profiles of the resulting complexes. mdpi.com

Antimicrobial Agents: Fluorinated pyridine structures have demonstrated significant potential as antibacterial and antifungal agents. nih.gov Research has shown that quaternized fluorinated pyridinium surfaces exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. nih.gov The introduction of fluorine into pyridine-containing scaffolds has been shown to significantly increase antibacterial activity against various Gram-positive bacteria, including resistant strains like MRSA. rsc.orgfrontiersin.org

Central Nervous System (CNS) Disorders: The unique physicochemical properties imparted by fluorine make it a valuable tool for designing drugs targeting the CNS. nih.govresearchgate.net Fluorination can enhance a molecule's ability to cross the blood-brain barrier, a critical hurdle for drugs intended for neurological applications. nih.gov Pyridine alkaloids and their synthetic derivatives are known to have activity in the CNS, and fluorination can further modulate these properties. researchgate.netnih.gov Consequently, fluorinated pyridines are explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net Additionally, the fluorine-18 isotope is widely used in positron emission tomography (PET) imaging agents to diagnose and study these conditions. nih.govnih.gov

Metabolic Diseases: Fluorine-substituted heterocyclic compounds are also being investigated as potential therapeutics for metabolic disorders such as diabetes mellitus. nih.gov Studies on fluorine-substituted piperidines (saturated pyridine rings) have shown notable inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion, highlighting the potential for this class of compounds in managing hyperglycemia. nih.govmdpi.com

| Therapeutic Area | Example/Compound Class | Mechanism/Target | Reference |

|---|---|---|---|

| Oncology | Sotorasib, Belzutifan | KRAS G12C inhibitor, HIF-2α inhibitor | mdpi.com |

| Antimicrobial | Fluorinated Pyridinium Copolymers, 3-(pyridine-3-yl)-2-oxazolidinones | Bacterial membrane disruption, Inhibition of bacterial growth | nih.govfrontiersin.org |

| CNS Disorders | Fluorinated Pyridine Alkaloid Analogs | Modulation of CNS receptors and enzymes | nih.govresearchgate.net |

| Diagnostics (PET Imaging) | 18F-labeled Pyridines | Imaging of receptors and transporters in the brain | nih.govnih.gov |

| Metabolic Diseases | Fluorine-substituted piperidines | α-Glucosidase inhibition | nih.gov |

Contributions to Materials Science and Functional Materials

Incorporation of 4-Ethynyl-2-fluoropyridine into Polymeric and Supramolecular Materials

The presence of both a polymerizable ethynyl (B1212043) group and a pyridine (B92270) ring capable of forming directional hydrogen bonds or metal-coordination bonds allows this compound to be integrated into complex macromolecular and supramolecular structures. The fluorine substituent further modulates the electronic properties and intermolecular interactions within these materials.

The ethynyl moiety of this compound is particularly suited for creating conjugated polymers through reactions like the Sonogashira cross-coupling. mdpi.com In these reactions, the ethynyl group acts as a linker, connecting different aromatic units to form extended π-conjugated systems. This process is fundamental to the design of materials for optoelectronics, which includes applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

The incorporation of the 2-fluoropyridine (B1216828) unit into the polymer backbone significantly influences the material's properties. The electronegative fluorine atom and the nitrogen atom in the pyridine ring lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This tuning of electronic energy levels is critical for optimizing charge injection, transport, and recombination in electronic devices. mdpi.com

Research on analogous structures containing ethynylene and fluorene units has demonstrated that the introduction of acetylene linkers can lead to a red-shift in absorption maxima due to more planar polymer chain conformations. mdpi.com While specific data for polymers derived solely from this compound is nascent, the principles from related systems suggest its potential for developing low band-gap materials.

Table 1: Predicted Optoelectronic Properties of a Hypothetical Copolymer Incorporating this compound

| Property | Predicted Value/Characteristic | Rationale |

| Polymerization Method | Sonogashira cross-coupling | Utilizes the reactive ethynyl group for chain growth. mdpi.com |

| Absorption Maxima (λmax) | Red-shifted | Enhanced planarity and conjugation from the ethynyl linker. mdpi.com |

| Optical Band Gap (Eg) | Lowered | The electron-withdrawing nature of the fluoropyridine unit stabilizes the LUMO. mdpi.com |

| Thermal Stability | High | Aromatic heterocyclic rings generally impart good thermal stability. mdpi.com |

| Application | Organic Electronics | Tunable electronic properties are suitable for OLEDs and OPVs. mdpi.com |

Development of Ligands for Metal Complexes with Specific Properties

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a classic Lewis base site for coordinating to metal ions. ut.ac.ir Furthermore, the fluorine atom can influence the electronic properties of the metal center through inductive effects, while the ethynyl group can either remain as a terminal functional group for further reactions or participate in more complex bonding modes. mdpi.comnih.gov

The fluorination of ligands is a known strategy to modify the physicochemical and biological properties of the resulting metal complexes. mdpi.com Fluorine's high electronegativity can tune the redox potential of the metal center and enhance the stability of the complex. nih.govfu-berlin.de

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.commdpi.com The rigid and linear nature of the ethynyl group in this compound, combined with the directional coordination of the pyridine nitrogen, makes it a promising linker for designing such porous materials. nih.gov

The use of fluorinated linkers in MOF synthesis can impart specific properties, such as increased hydrophobicity, which can be advantageous for applications like CO2 capture from humid gas streams. researchgate.netuni-koeln.de The fluorine atoms lining the pores of the MOF can create a water-repellent environment while maintaining an affinity for other guest molecules. researchgate.net Although MOFs constructed specifically from this compound are not yet widely reported, the principles of using functionalized pyridine ligands are well-established. For example, coordination polymers based on terpyridine ligands demonstrate how structural dimensionality can be controlled, switching from 1D helical chains to 2D networks by modulating reaction conditions. nih.gov

Table 2: Potential Characteristics of MOFs Derived from this compound Ligands

| Feature | Description | Potential Advantage |

| Metal Nodes | Transition metals (e.g., Zn(II), Cu(II)), Lanthanides | Versatile coordination geometries and properties (magnetic, luminescent). mdpi.comrsc.org |

| Topology | 1D chains, 2D layers, or 3D frameworks | Tunable porosity and channel structure. nih.govresearchgate.net |

| Pore Functionality | Fluorinated pore surfaces | Enhanced hydrophobicity, selective gas adsorption. researchgate.netuni-koeln.de |

| Potential Applications | Gas storage, separation, catalysis | High surface area and chemically accessible sites. researchgate.net |

Luminescent materials, which emit light upon excitation, are crucial for applications in sensing, bioimaging, and optoelectronics. mdpi.com The photophysical properties of coordination complexes are often dictated by the nature of the organic ligand. mdpi.com The extended π-system of this compound, when coordinated to a suitable metal center (such as d10 metals like Zn(II) or Cd(II), or heavy metals like Ru(II) and Ir(III)), can give rise to materials with interesting luminescent properties. mdpi.comresearchgate.net

The emission can originate from different electronic transitions, including intraligand (π-π*), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT). mdpi.com The fluorine substituent can enhance luminescence quantum yields by promoting radiative decay pathways. Research on related ethynyl-terpyridine derivatives has shown high photoluminescence quantum yields, approaching 80% in solution, making them suitable for electroluminescent applications. researchgate.net

Furthermore, the pyridine nitrogen can act as a binding site for analytes, leading to changes in the luminescence of the metal complex. This mechanism forms the basis for chemical sensors. For example, the coordination of certain ions or molecules to the metal center or the ligand itself can quench or enhance the fluorescence, allowing for the sensitive detection of the target species. mdpi.com

Computational and Theoretical Investigations of 4 Ethynyl 2 Fluoropyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These calculations provide a foundational understanding of the behavior of 4-ethynyl-2-fluoropyridine.

Computational analysis is crucial for mapping out the potential energy surfaces of chemical reactions involving this compound. By modeling the geometries of reactants, products, and transition states, it is possible to calculate activation energies and reaction enthalpies, which are key to understanding reaction kinetics and thermodynamics. For instance, in reactions such as nucleophilic aromatic substitution or cycloadditions involving the ethynyl (B1212043) group, DFT calculations can identify the most favorable pathways.

While specific studies on this compound are not abundant in the literature, research on related pyridine (B92270) derivatives demonstrates the utility of these methods. For example, computational analyses of reactions involving pyridines on metal surfaces have elucidated detailed hydrodenitrogenation networks, identifying adsorption geometries and stepwise hydrogenation pathways. researchgate.net Similarly, the exploration of reaction pathways for the synthesis of substituted pyridines can be aided by computational modeling to predict the feasibility and outcomes of different synthetic routes. aip.org

Table 1: Illustrative Reaction Energy Profile Data for a Hypothetical Reaction of a Pyridine Derivative

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -20.3 |

Note: This table is illustrative and based on typical values for reactions of pyridine derivatives.

The electronic properties of this compound are central to its reactivity. DFT calculations can provide detailed information about the distribution of electrons within the molecule and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Studies on fluorinated pyridine derivatives have shown that the introduction of fluorine atoms can significantly influence the electronic properties. For instance, among various derivatives of 2-fluoropyridine (B1216828), substitutions can alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net In a study of indole-based Schiff bases containing a pyridine moiety, the calculated HOMO-LUMO energy gaps ranged from 6.20 eV to 7.71 eV, reflecting variations in electronic stability and reactivity across the series. mdpi.com Molecular electrostatic potential (MEP) maps can further elucidate the electronic distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 2: Calculated Electronic Properties for Representative Pyridine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.54 | 6.24 |

| 2-Fluoropyridine | -7.02 | -0.88 | 6.14 |

| 4-Ethynylpyridine (B1298661) | -6.55 | -1.12 | 5.43 |

Note: These values are representative and can vary with the level of theory and basis set used in the calculation.

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the stability of reactants, transition states, and products. These models account for the bulk electrostatic effects of the solvent, providing a more accurate picture of the reaction in a condensed phase.

Quantum chemical modeling has been used to calculate the Gibbs energies of solvation for pyridine in various nonaqueous solvents, determining the contributions of different types of interactions. researchgate.net Furthermore, computational studies on the interaction of pyrimidine (B1678525) derivatives with metal clusters have shown that solvation energies are more negative in more polar solvents, indicating greater stability. bohrium.com Understanding these solvation effects is critical for optimizing reaction conditions and for predicting how this compound will behave in different chemical environments.

Molecular Dynamics Simulations for Conformational Analysis and Binding

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its intermolecular interactions and its behavior in complex environments, such as in solution or when interacting with a biological target. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and the dynamics of binding events.

For pyridine and its derivatives, MD simulations have been used to study their interactions with surfaces and their combustion processes. rsc.orgucl.ac.uk In the context of drug design, MD simulations are invaluable for understanding how a ligand like this compound might bind to a protein receptor. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (such as hydrogen bonds and π-π stacking), and the conformational changes that may occur upon binding. For example, MD simulations have been used to verify the interaction of 1,4-naphthoquinone (B94277) hybrids with a chaperone protein. acs.org

Predictive Modeling for Synthetic Accessibility and Biological Activity

Computational models can also be used to predict the ease of synthesis and potential biological activities of this compound.

Synthetic Accessibility: Algorithms have been developed to assess the synthetic accessibility of a molecule based on its structure. nih.govresearchgate.net These tools analyze the complexity of the molecule and compare its substructures to known, readily available starting materials and common synthetic reactions. researchgate.net This can help chemists to anticipate challenges in the synthesis of novel compounds like this compound and to design more efficient synthetic routes.

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive modeling for biological activity. nih.govchemrevlett.com QSAR models correlate variations in the chemical structure of a series of compounds with their measured biological activity. By developing a QSAR model for a set of pyridine derivatives, for example, it may be possible to predict the activity of this compound against a particular biological target. These models can guide the design of new derivatives with potentially enhanced potency and improved pharmacokinetic properties. chemrevlett.com

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of highly functionalized heterocyclic compounds like 4-ethynyl-2-fluoropyridine are prime candidates for the advantages offered by flow chemistry and automated synthesis. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, provides superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.netrsc.org This enhanced control is particularly beneficial for managing exothermic reactions or handling hazardous reagents and intermediates that can be associated with pyridine (B92270) chemistry and ethynylation reactions. soci.orgalmacgroup.com

Future research will likely focus on developing robust, automated flow synthesis protocols for this compound and its derivatives. nih.gov These platforms could enable:

High-Throughput Library Synthesis: Automated systems can rapidly generate a large number of derivatives by varying reaction partners that engage with the ethynyl (B1212043) group, facilitating the rapid exploration of chemical space for drug discovery and materials science. soci.org

Improved Safety and Scalability: Reactions involving energetic materials like acetylides can be performed more safely on a small scale within a continuous reactor, minimizing the risks associated with bulk handling. mdpi.com Furthermore, scaling up production in flow chemistry is often a matter of running the system for a longer duration ("scaling out") rather than using larger, potentially more hazardous, reactors. almacgroup.com

On-Demand Generation: The integration of synthesis and purification steps can allow for the on-demand production of this compound-containing molecules, which is particularly useful for incorporating short-lived isotopes like Fluorine-18 (B77423) for PET imaging applications.

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine Functionalization

| Feature | Conventional Batch Synthesis | Flow Chemistry |

| Temperature Control | Slower heat dissipation, potential for hotspots | High surface-to-volume ratio, excellent heat transfer |

| Mixing | Often diffusion-limited, can be inconsistent | Rapid and efficient mixing, highly reproducible |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Small reactor volumes enhance safety |

| Scalability | Often requires re-optimization for larger vessels | Achieved by extended operation time or parallelization |

| Automation | Complex to fully automate | Readily integrated with automated pumps and purification |

Novel Catalytic Transformations and Carbon-Hydrogen Functionalization Strategies

The pyridine core is a fundamental component in numerous pharmaceuticals and agrochemicals. nih.gov Direct and selective functionalization of its C-H bonds is a highly sought-after, atom-economical strategy for synthesizing complex derivatives. nih.govnih.gov However, the electron-deficient nature of the pyridine ring makes regioselective C-H activation a significant challenge. nih.gov

Future research on this compound will explore novel catalytic methods to functionalize the remaining C-H bonds at the C3, C5, and C6 positions. The electronic properties of the fluorine and ethynyl substituents will play a crucial role in directing these transformations.

Directed C-H Functionalization: The nitrogen atom of the pyridine can act as a directing group to facilitate C-H activation at the C2 and C6 positions using transition metal catalysts like ruthenium or palladium. nih.govmdpi.com Research will aim to develop catalysts that can overcome the directing effect of the nitrogen to achieve functionalization at the C3 or C5 positions.

Late-Stage Functionalization: Developing C-H functionalization methods that are tolerant of the alkyne and fluoride (B91410) moieties is critical for the late-stage modification of complex molecules containing the this compound scaffold. nih.gov This allows for the diversification of drug candidates at a later stage of the synthesis, accelerating the discovery process.

Photocatalysis and Electrochemistry: These emerging techniques offer alternative pathways for C-H activation under mild conditions, potentially providing different regioselectivities compared to traditional transition metal catalysis. nih.gov Exploring these methods could unlock new reaction pathways for derivatizing the pyridine ring.

Expanding the Scope of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The terminal alkyne of this compound makes it an ideal participant in one of the most prominent bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry". organic-chemistry.orgnih.gov

The application of this compound as a bioorthogonal reporter is a burgeoning area of research. Its small size and the presence of the fluorine atom offer distinct advantages.

Probes for Cellular Imaging: The compound can be incorporated into biomolecules (e.g., proteins, glycans, or nucleic acids) either metabolically or through targeted covalent labeling. thermofisher.com Subsequent "clicking" with an azide-modified fluorophore allows for the visualization and tracking of these biomolecules in living cells. wikipedia.orgaatbio.com The fluorine atom can enhance the metabolic stability and modify the pharmacokinetic properties of the resulting probe.

Strain-Promoted Cycloadditions (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, research is increasingly focused on strain-promoted azide-alkyne cycloadditions. escholarship.orgsigmaaldrich.com While this compound itself is not suitable for SPAAC, it serves as a foundational building block for synthesizing more complex, strained alkynes that can undergo this catalyst-free reaction.